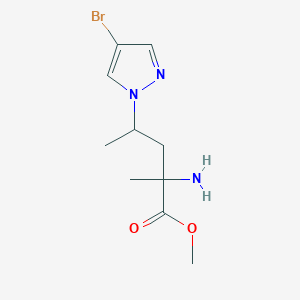

Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16BrN3O2 |

|---|---|

Molecular Weight |

290.16 g/mol |

IUPAC Name |

methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanoate |

InChI |

InChI=1S/C10H16BrN3O2/c1-7(14-6-8(11)5-13-14)4-10(2,12)9(15)16-3/h5-7H,4,12H2,1-3H3 |

InChI Key |

TXYRGFSUTJAJTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C(=O)OC)N)N1C=C(C=N1)Br |

Origin of Product |

United States |

Biological Activity

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

The compound's molecular formula is with a molecular weight of approximately 290.16 g/mol. The presence of a bromine atom in the pyrazole ring enhances its reactivity and binding affinity to biological targets, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.16 g/mol |

| IUPAC Name | Methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanoate |

| InChI Key | TXYRGFSUTJAJTE-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : A hydrazine derivative reacts with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Bromination : The pyrazole ring is brominated using agents like bromine or N-bromosuccinimide (NBS).

- Esterification : The final product is obtained by esterifying the amino acid derivative with methanol in the presence of a strong acid catalyst.

Medicinal Chemistry Applications

This compound has shown promise in several therapeutic areas:

- Antileishmanial and Antimalarial Activities : Research indicates that compounds with similar structures exhibit significant activity against Leishmania and Plasmodium species, suggesting potential applications in treating these diseases .

- Antibacterial and Antifungal Properties : Studies have highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes responsible for nucleic acid and protein biosynthesis in pathogens. This disruption leads to impaired cellular functions, ultimately resulting in cell death .

Study on Antitumor Activity

A recent study evaluated the efficacy of this compound against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The compound demonstrated significant antiproliferative effects, with growth inhibition percentages of 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .

Antimicrobial Testing

In vitro tests showed that this compound exhibited antimicrobial activity at concentrations as low as 40 µg/mL against various bacterial strains, outperforming standard antibiotics like ampicillin and norfloxacin .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Methyl 2-amino-4-(1H-pyrazol-1-yl)-2-methylbutanoate | Lacks bromine; potentially lower potency | Reduced efficacy |

| Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate | Ethyl group instead of methyl | Similar activity |

| Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate | Contains chlorine; alters reactivity | Varies significantly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.